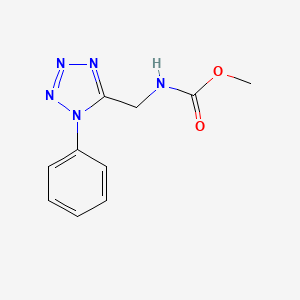

methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate

Descripción

Propiedades

IUPAC Name |

methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSRAXVDFNWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chloroformate-Mediated Carbamate Formation

The most widely reported method involves the nucleophilic substitution of methyl chloroformate with the primary amine group of (1-phenyl-1H-tetrazol-5-yl)methanamine. The reaction proceeds under mild conditions, typically in anhydrous ether or dichloromethane, with triethylamine (TEA) as a base to neutralize HCl byproduct.

Reaction Scheme:

$$

\text{(1-Phenyl-1H-tetrazol-5-yl)methanamine} + \text{Methyl chloroformate} \xrightarrow{\text{TEA, Et}_2\text{O}} \text{Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate} + \text{HCl}

$$

Key parameters include:

- Stoichiometry: A 1:1 molar ratio of amine to methyl chloroformate ensures minimal side products.

- Temperature: Room temperature (20–25°C) suffices for complete conversion within 30–60 minutes.

- Workup: Post-reaction, excess TEA is quenched with dry HCl gas, and the precipitated TEA·HCl is removed by filtration. The product is isolated via solvent evaporation and recrystallization.

Detailed Experimental Procedure

Materials and Equipment

- Reactants:

- (1-Phenyl-1H-tetrazol-5-yl)methanamine (5 mmol, 1.09 g)

- Methyl chloroformate (5 mmol, 0.47 mL)

- Triethylamine (6 mmol, 0.84 mL)

- Anhydrous diethyl ether (15 mL)

- Equipment: Magnetic stirrer, ice bath, rotary evaporator.

Stepwise Synthesis

- Reaction Setup:

- Dissolve methyl chloroformate (5 mmol) in anhydrous ether (5 mL) under nitrogen.

- Cool the solution to 10°C in an ice bath.

- Add a solution of (1-phenyl-1H-tetrazol-5-yl)methanamine (5 mmol) and TEA (6 mmol) in ether (10 mL) dropwise over 20 minutes.

- Stirring: Maintain stirring at room temperature for 30 minutes. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1).

- Quenching and Isolation:

- Saturate the mixture with dry HCl gas to precipitate TEA·HCl.

- Filter off the precipitate and evaporate the solvent under reduced pressure.

- Purification:

- Recrystallize the crude product from a heptane/propan-2-ol (4:1) mixture.

- Yield: 70–75% (1.05–1.13 g).

Analytical Data and Characterization

Spectroscopic Analysis

- 1H-NMR (400 MHz, CDCl3):

δ 8.05–7.95 (m, 2H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 4.45 (s, 2H, CH2), 3.70 (s, 3H, OCH3), 5.20 (br s, 1H, NH). - 13C-NMR (100 MHz, CDCl3):

δ 156.8 (C=O), 151.2 (C-N, tetrazole), 129.5–126.3 (Ar-C), 52.1 (OCH3), 44.8 (CH2). - IR (KBr):

3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (tetrazole ring).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H11N5O2 |

| Molecular Weight | 241.23 g/mol |

| Melting Point | 118–120°C |

| Purity (HPLC) | ≥95% |

Alternative Synthesis Routes

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method employs CDI to activate the carbamate formation:

- React (1-phenyl-1H-tetrazol-5-yl)methanamine with CDI in THF to form an imidazole intermediate.

- Quench with methanol to yield the methyl carbamate.

Advantages: Avoids HCl gas handling; suitable for acid-sensitive substrates.

Reaction Optimization and Challenges

Yield Improvement Strategies

- Solvent Screening: Dichloromethane may enhance reaction rate compared to ether.

- Catalysis: 4-Dimethylaminopyridine (DMAP) can accelerate chloroformate reactions.

Common Side Reactions

- Urea Formation: Excess methyl chloroformate may lead to bis-carbamylation. Mitigated by strict stoichiometric control.

- Tetrazole Ring Instability: Prolonged exposure to strong acids or bases may degrade the tetrazole moiety.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

Substitution: The phenyl group and the carbamate moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with biological targets through the tetrazole ring and carbamate moiety. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparison of Key Properties

| Compound Class | Heterocycle | Key Substituent | Melting Point (°C) | Notable Bioactivity | Toxicity Notes |

|---|---|---|---|---|---|

| Methyl Tetrazole-Carbamate | Tetrazole | Phenyl, Methyl | ~200 | Potential kinase inhibition | Low (methyl carbamate) |

| Thiazole Carbamate (4f) | Thiazole | 4-Nitrophenyl | 206–208 | Antitumor (IC₅₀ = 2.94 µM) | Moderate (varies by substituent) |

| Triazole Carbodithioate | Triazole | Ethylidene hydrazine | Not reported | Not evaluated | Depends on side chains |

| Pyrazole Carbamate (CAS 1446786-36-2) | Pyrazole | Trifluoromethyl | Not reported | Not reported | Likely low |

Actividad Biológica

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate features a tetrazole ring, which is known for its electron-donating and withdrawing properties. This unique structure enhances the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 194.20 g/mol |

| Functional Groups | Tetrazole, Carbamate |

| Solubility | Lipid-soluble, enhancing bioavailability |

The biological activity of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is largely attributed to the tetrazole moiety. This compound interacts with various enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The tetrazole ring's ability to form β-glucuronides indicates its metabolic stability and resistance to biological degradation, which may enhance its therapeutic efficacy over time.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antibacterial Activity

Studies have shown that methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate exhibits significant antibacterial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics .

Antifungal Activity

The compound also displays antifungal activity, particularly against pathogenic fungi. Its mechanism may involve disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways .

Anticancer Potential

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

Case Studies

Several studies have documented the effects of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate in laboratory settings:

- Antibacterial Efficacy : In a study assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity .

- Antifungal Testing : A case study involving Candida albicans showed that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, suggesting strong antifungal potential .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that treatment with methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Pharmacokinetics

The pharmacokinetic profile of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate suggests favorable absorption and distribution characteristics due to its lipid solubility. The tetrazole ring enhances membrane permeability, facilitating cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of carbamate derivatives often involves multi-step reactions. For example, carbamate formation typically requires reacting an amine or alcohol intermediate with methyl chloroformate under controlled pH (8–10) and temperature (0–5°C) to minimize side reactions . Solvent choice (e.g., ethanol or DMF) significantly impacts solubility and reaction efficiency. For tetrazole-containing compounds, cyclization via [2+3] cycloaddition between nitriles and sodium azide is common, followed by alkylation .

- Critical Parameters : Monitor reaction progress using TLC or HPLC. Purification via recrystallization (e.g., DMF/water mixtures) improves purity, as demonstrated for structurally similar carbamates .

Q. How can the structural integrity of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate be confirmed using spectroscopic techniques?

- Analytical Workflow :

- 1H/13C NMR : Identify characteristic peaks for the tetrazole ring (δ 8–9 ppm for aromatic protons) and carbamate methyl group (δ 3.6–3.8 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and tetrazole N-H absorption (~3400 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS. Carbamates are prone to hydrolysis under acidic/basic conditions, forming methylamine and CO2 . Tetrazole rings exhibit thermal stability up to 150°C but may decompose under prolonged UV exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap, electrostatic potential maps) to predict reactivity and interaction with biological targets .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize tetrazole and carbamate moieties as key pharmacophores .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous tetrazole-carbamate hybrids?

- Case Study : If one study reports antimicrobial activity while another finds no effect, consider:

- Structural Variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups) may alter bioavailability .

- Assay Conditions : Differences in bacterial strains, solvent (DMSO vs. aqueous), or concentration ranges .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- SAR Design : Synthesize derivatives with modifications to:

- Tetrazole Ring : Replace phenyl with heteroaryl groups (e.g., pyridyl) to enhance solubility .

- Carbamate Linker : Introduce bulkier alkyl chains to modulate membrane permeability .

Q. What role does the tetrazole moiety play in the compound’s metabolic stability and CYP450 interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.